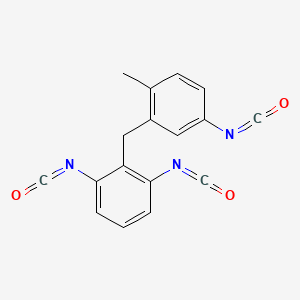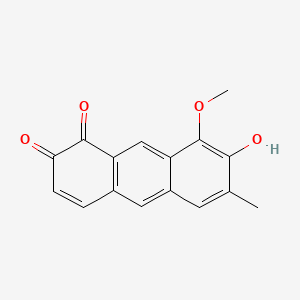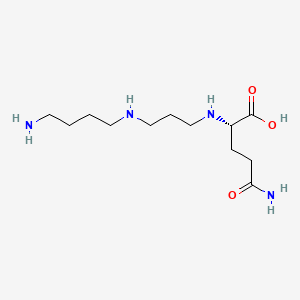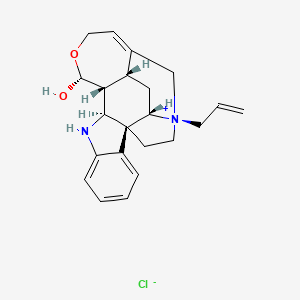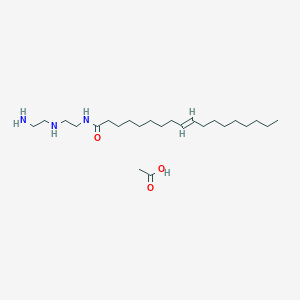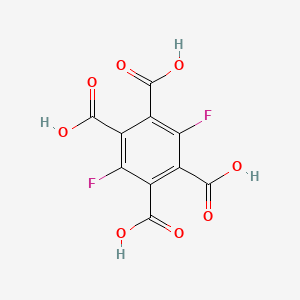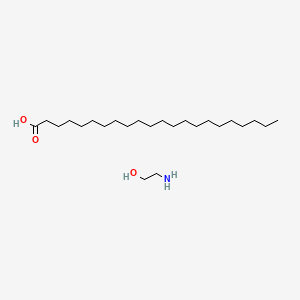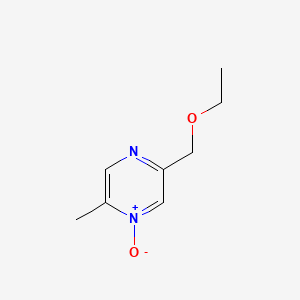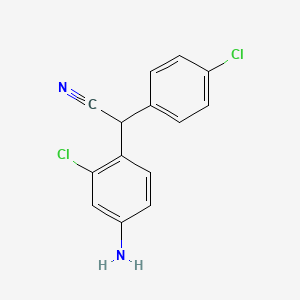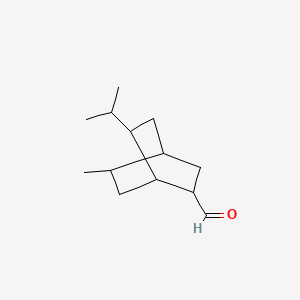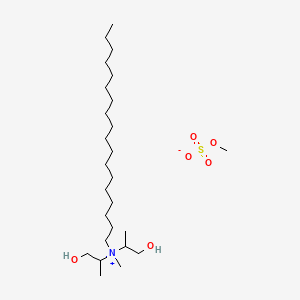
Disodium 4-(1-methyl-2-((1-oxododecyl)amino)ethyl) 2-sulphonatosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 299-366-4 es un compuesto químico que figura en el Inventario Europeo de Sustancias Químicas Comerciales Existentes (EINECS). Este inventario incluye sustancias que estaban en el mercado de la Comunidad Europea entre el 1 de enero de 1971 y el 18 de septiembre de 1981 . El compuesto es reconocido por sus diversas aplicaciones en la investigación científica y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de EINECS 299-366-4 implica múltiples pasos, que normalmente comienzan con la preparación de compuestos intermedios. Las rutas sintéticas específicas y las condiciones de reacción pueden variar dependiendo de la pureza y el rendimiento deseados. Los métodos comunes incluyen:
Paso 1: Reacción inicial de los compuestos precursores bajo temperatura y presión controladas.
Paso 2: Purificación de los intermedios mediante técnicas como la cristalización o la destilación.
Paso 3: Reacción final para producir EINECS 299-366-4, a menudo involucrando catalizadores para mejorar la eficiencia de la reacción.
Métodos de producción industrial
En entornos industriales, la producción de EINECS 299-366-4 se escala utilizando reactores grandes y técnicas de procesamiento continuo. Los factores clave incluyen:
Optimización de las condiciones de reacción: para maximizar el rendimiento y minimizar los subproductos.
Uso de métodos avanzados de purificación: para garantizar la alta pureza del producto final.
Implementación de protocolos de seguridad: para manipular reactivos y condiciones peligrosas.
Análisis De Reacciones Químicas
Tipos de reacciones
EINECS 299-366-4 experimenta diversas reacciones químicas, que incluyen:
Oxidación: Reacción con agentes oxidantes para formar derivados oxidados.
Reducción: Reacción con agentes reductores para producir formas reducidas.
Sustitución: Reemplazo de grupos funcionales con otros grupos en condiciones específicas.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Halógenos, agentes alquilantes.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo:
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Producción de alcoholes o aminas.
Sustitución: Generación de derivados halogenados o alquilados.
Aplicaciones Científicas De Investigación
EINECS 299-366-4 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como reactivo en la síntesis orgánica y los estudios de catálisis.
Biología: Se emplea en ensayos bioquímicos y como sonda para estudiar procesos celulares.
Medicina: Se investiga por sus posibles efectos terapéuticos y como precursor de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de EINECS 299-366-4 implica su interacción con dianas y vías moleculares específicas. Estas interacciones pueden conducir a diversos efectos biológicos y químicos, como:
Unión a enzimas: y alteración de su actividad.
Modulación de las vías de señalización: involucradas en los procesos celulares.
Interacción con receptores: para inducir respuestas fisiológicas.
Comparación Con Compuestos Similares
EINECS 299-366-4 se puede comparar con otros compuestos similares para destacar su singularidad. Algunos compuestos similares incluyen:
EINECS 299-365-3: Conocido por su diferente reactividad y aplicaciones.
EINECS 299-367-5: Presenta distintos efectos biológicos y usos.
La singularidad de EINECS 299-366-4 reside en su estructura química específica, que le confiere una reactividad única y aplicaciones en diversos campos.
Propiedades
Número CAS |
93859-29-1 |
|---|---|
Fórmula molecular |
C19H33NNa2O8S |
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
disodium;4-[1-(dodecanoylamino)propan-2-yloxy]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C19H35NO8S.2Na/c1-3-4-5-6-7-8-9-10-11-12-17(21)20-14-15(2)28-18(22)13-16(19(23)24)29(25,26)27;;/h15-16H,3-14H2,1-2H3,(H,20,21)(H,23,24)(H,25,26,27);;/q;2*+1/p-2 |
Clave InChI |
FQMJJFJMIYPREF-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCC(=O)NCC(C)OC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


